(1E)-1-(4-methylphenyl)ethanone thiosemicarbazone
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Overview
Description
Preparation Methods
The synthesis of (1E)-1-(4-methylphenyl)ethanone thiosemicarbazone typically involves the reaction of 1-(4-Methylphenyl)ethanone with thiosemicarbazide. The reaction is usually carried out in an acidic or neutral medium, often using ethanol as a solvent. The mixture is refluxed for several hours, and the product is then isolated by filtration and recrystallization .
Chemical Reactions Analysis
(1E)-1-(4-methylphenyl)ethanone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: It can be reduced to yield the corresponding amine derivatives.
Substitution: The thiosemicarbazone moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(1E)-1-(4-methylphenyl)ethanone thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a subject of interest in the development of new therapeutic agents.
Medicine: Research has shown potential anticancer properties, with studies focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: While its industrial applications are limited, it is used in the synthesis of other specialized chemicals and intermediates
Mechanism of Action
The mechanism of action of (1E)-1-(4-methylphenyl)ethanone thiosemicarbazone involves its interaction with various molecular targets and pathways. In biological systems, it can chelate metal ions, disrupting essential metal-dependent processes in microorganisms and cancer cells. This chelation can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis .
Comparison with Similar Compounds
(1E)-1-(4-methylphenyl)ethanone thiosemicarbazone can be compared with other thiosemicarbazone derivatives such as:
- 1-(4-Hydroxyphenyl)ethanone thiosemicarbazone
- 1-(2-Hydroxy-4-Methylphenyl)ethanone thiosemicarbazone
- 1-(4-Butylphenyl)ethanone thiosemicarbazone
- 1-(4-Methoxyphenyl)ethanone thiosemicarbazone
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activities.
Properties
Molecular Formula |
C10H13N3S |
---|---|
Molecular Weight |
207.3 g/mol |
IUPAC Name |
[(E)-1-(4-methylphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3S/c1-7-3-5-9(6-4-7)8(2)12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-8+ |
InChI Key |
CLXMWTWYQLEKAI-XYOKQWHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=S)N)/C |
SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)N)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)N)C |
Origin of Product |
United States |
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